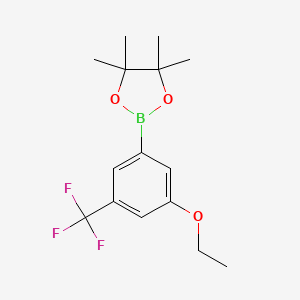

2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a pinacol-protected boronate group (1,3,2-dioxaborolane) attached to a substituted phenyl ring. The phenyl ring is functionalized with an ethoxy group (-OCH₂CH₃) at the meta (3-) position and a trifluoromethyl (-CF₃) group at the para (5-) position. This compound is structurally characterized by its high stability due to the pinacol group and the electron-withdrawing nature of the -CF₃ substituent, which enhances its utility in cross-coupling reactions such as Suzuki-Miyaura couplings. Its molecular formula is C₁₆H₂₁BF₃O₃, with a molecular weight of 329.15 g/mol (calculated from substituent contributions) .

Properties

Molecular Formula |

C15H20BF3O3 |

|---|---|

Molecular Weight |

316.13 g/mol |

IUPAC Name |

2-[3-ethoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H20BF3O3/c1-6-20-12-8-10(15(17,18)19)7-11(9-12)16-21-13(2,3)14(4,5)22-16/h7-9H,6H2,1-5H3 |

InChI Key |

GZKMRCSAKWJRIH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

The predominant method involves the palladium-catalyzed coupling of an appropriately substituted aryl bromide or iodide bearing the 3-ethoxy-5-(trifluoromethyl)phenyl moiety with bis(pinacolato)diboron. This reaction typically proceeds under inert atmosphere with potassium acetate as a base in solvents such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)2Cl2 |

| Boron Source | Bis(pinacolato)diboron |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane or DMSO |

| Temperature | 80–110 °C |

| Reaction Time | 3–16 hours |

| Atmosphere | Argon or nitrogen (inert) |

- A mixture of 3-bromo-5-(trifluoromethyl)phenyl derivative, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2·CH2Cl2 in 1,4-dioxane is stirred under argon at 90 °C for 16 hours.

- After cooling, the mixture is filtered and purified by silica gel chromatography to yield the desired boronate ester as an oil or solid.

Yields for similar aryl boronate esters under these conditions range from 50% to over 90%, depending on substrate purity and reaction optimization.

Alternative Synthetic Routes

Diazonium Salt Method: Some aryl boronate esters are prepared via reaction of aryl diazonium salts with boron reagents under mild conditions. This route is less common for trifluoromethyl-substituted compounds due to stability concerns but has been reported for related phenyl boronates.

Metalation Followed by Boronation: Directed ortho-metalation of the aromatic ring followed by quenching with pinacol borate reagents can also be employed but requires careful control of conditions and is less practical for large-scale synthesis.

Research Findings and Data Summary

Comparative Data of Borylation Reactions for Trifluoromethyl-Substituted Aryl Boronates

| Entry | Aryl Halide Substrate | Catalyst & Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 3-Bromo-5-(trifluoromethyl)benzene | Pd(dppf)Cl2·CH2Cl2 | KOAc | 1,4-Dioxane | 90 | 16 | 75–85 | Standard Miyaura borylation |

| 2 | 3-Bromo-5-(trifluoromethyl)phenyl ethanol | Pd(PPh3)2Cl2 | KOAc | 1,4-Dioxane | 85 | 3 | 80–90 | Shorter time, high yield |

| 3 | 3-Trifluoromethylbenzenediazonium tetrafluoroborate | Diisopropylamino borane | - | Diethyl ether | RT | 4 | 50–60 | Diazonium salt route, moderate yield |

Notes on Reaction Optimization

- Catalyst Loading: Typically 1–5 mol% palladium catalyst is used. Higher loadings can improve yields but increase cost.

- Base Selection: Potassium acetate is preferred for its mildness and effectiveness in promoting borylation.

- Solvent Choice: 1,4-Dioxane is favored for solubility and thermal stability; DMSO is an alternative for polar substrates.

- Temperature and Time: Elevated temperatures (80–110 °C) and prolonged reaction times (up to 16 h) are common to ensure complete conversion.

- Inert Atmosphere: Argon or nitrogen atmosphere is essential to prevent catalyst deactivation and side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., dioxane).

Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related dioxaborolane derivatives, focusing on substituents, physical properties, and applications:

Key Observations :

Substituent Effects :

- The ethoxy group (-OCH₂CH₃) in the target compound provides moderate electron-donating effects compared to smaller substituents like methoxy (-OCH₃) in ’s compound. This may reduce steric hindrance in cross-coupling reactions compared to bulkier groups (e.g., cyclopropyl in ) .

- Trifluoromethyl (-CF₃) is a strong electron-withdrawing group, enhancing the electrophilicity of the boron center and improving stability against hydrolysis. This contrasts with chloro (-Cl) substituents in , which are less stabilizing .

Reactivity :

- Compounds with -CF₃ (e.g., target compound, ) exhibit higher reactivity in Suzuki-Miyaura couplings due to increased electrophilicity. In contrast, chloro-substituted analogs () require harsher conditions for activation .

- The ethoxy group in the target compound may offer better solubility in polar solvents compared to methyl or nitro analogs (), facilitating its use in aqueous reaction systems .

Applications :

- The target compound’s dual functionality (-OCH₂CH₃ and -CF₃) makes it suitable for synthesizing fluorinated pharmaceuticals, where both solubility and metabolic stability are critical .

- Fluorinated analogs (e.g., ) are prioritized in fluorescence probe design due to their enhanced electronic properties, whereas the target compound’s ethoxy group may limit its utility in this niche .

Synthetic Challenges :

- Introducing -CF₃ groups often requires specialized reagents (e.g., Ruppert-Prakash reagent), whereas ethoxy groups are simpler to install via nucleophilic aromatic substitution .

Research Findings and Trends

- Pharmaceutical Relevance : Derivatives with -CF₃ (e.g., target compound, ) are increasingly used in drug discovery, particularly in kinase inhibitors and antiviral agents, due to their improved pharmacokinetic profiles .

- Material Science : Compounds like ’s methyl-CF₃ derivative are employed in OLEDs and liquid crystals, where fluorination enhances thermal stability .

- Environmental Impact : Chlorinated analogs () face regulatory scrutiny under REACH and TSCA due to persistence in ecosystems, whereas fluorinated compounds are generally more degradable .

Biological Activity

2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C14H15BF6O2

- Molecular Weight : 340.07 g/mol

- CAS Number : 69807-91-6

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Anticancer Properties

Recent studies have indicated that derivatives of boron compounds exhibit significant anticancer activity. For instance, research on similar dioxaborolane derivatives has shown selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study : In a study involving a related compound, it was found that at concentrations of 10 µM, there was a marked inhibition of growth in tumorigenic cells without affecting non-tumorigenic counterparts. This selectivity suggests a potential for therapeutic applications in oncology .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity exhibited by boron compounds. The dioxaborolane structure may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings : A study demonstrated that certain boron-containing compounds could reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Selective cytotoxicity in tumor cells | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Enzyme Inhibition | Potential inhibition of COX enzymes |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of boronic acids with appropriate electrophiles under controlled conditions. Variations in substituents can lead to derivatives with enhanced or altered biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative procedure involves reacting an iodo- or bromo-substituted aromatic precursor with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(OAc)₂, a phosphine ligand (e.g., dicyclohexylphosphine), and potassium acetate in dioxane at 110°C under inert atmosphere . Yield optimization can be achieved by:

- Increasing the molar ratio of B₂Pin₂ (e.g., 3:1) to drive the reaction.

- Screening ligands (e.g., XPhos, SPhos) to enhance catalytic activity.

- Purifying via reverse-phase C18 chromatography (acetonitrile/water) to isolate the product .

- Data Table :

| Precursor | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline | Pd(OAc)₂, dicyclohexylphosphine | Dioxane | 14% |

Q. How should researchers purify and characterize this dioxaborolane compound to ensure structural fidelity?

- Methodological Answer :

- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients, followed by recrystallization from ethanol/water mixtures. For polar derivatives, reverse-phase HPLC (C18 column) is effective .

- Characterization : Confirm structure via:

- ¹H/¹³C NMR : Peaks for pinacol methyl groups (δ ~1.3 ppm in ¹H NMR) and aryl protons (δ 6.5–8.0 ppm).

- ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms boronate ester formation .

- HRMS : Exact mass matching molecular formula (e.g., C₁₆H₂₁BF₃O₃ requires m/z 329.16) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester. Avoid exposure to moisture or protic solvents (e.g., MeOH, H₂O), which cleave the B–O bond .

- Monitor decomposition via TLC or NMR; reappearance of starting material signals (e.g., aryl halides) indicates instability .

Q. Which solvents are suitable for handling this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Use anhydrous THF or dioxane for solubility. For aqueous-phase reactions, employ co-solvents like DME/H₂O (3:1). Avoid DMSO/DMF, which may coordinate to boron and reduce reactivity .

Advanced Research Questions

Q. How do the ethoxy and trifluoromethyl substituents influence the electronic and steric properties of this boronate ester in cross-coupling reactions?

- Methodological Answer :

- Trifluoromethyl (–CF₃) : Strong electron-withdrawing effect enhances electrophilicity of the aryl ring, accelerating transmetalation but potentially increasing steric hindrance.

- Ethoxy (–OEt) : Electron-donating group moderates reactivity, improving compatibility with electron-deficient partners.

- Experimental Validation : Compare coupling rates with analogs lacking –CF₃ or –OEt using kinetic studies (e.g., monitoring by GC-MS) .

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions often arise from:

- Catalyst Loading : Suboptimal Pd concentrations (e.g., <5 mol%) reduce turnover.

- Oxygen Sensitivity : Trace O₂ deactivates Pd catalysts; rigorously degas solvents.

- Base Selection : Replace K₂CO₃ with Cs₂CO₃ to improve solubility in THF .

Q. What computational methods are effective for modeling the reactivity of this boronate ester in catalytic cycles?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate transition states during transmetalation.

- NBO Analysis : Quantify charge distribution at boron to predict nucleophilic attack sites .

- Software : Use Gaussian or ORCA with solvation models (e.g., SMD for THF) .

Q. What strategies can optimize regioselectivity when using this compound in multi-component coupling reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.